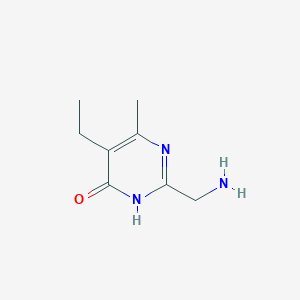![molecular formula C9H8F5N B15277216 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15277216.png)
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine is a fluorinated organic compound with the molecular formula C9H9F4N This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable amine source under controlled conditions. One common method involves the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOMe, KOtBu, NaNH2
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine: Explored for its potential therapeutic properties. Fluorinated amines are of interest in the development of pharmaceuticals due to their ability to interact with biological targets in unique ways.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical resistance and thermal stability.
作用机制
The mechanism of action of 2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions, which can modulate the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)acetophenone
Uniqueness
2-Fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its combination of multiple fluorine atoms and an amine functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it particularly valuable for applications requiring high chemical resistance and specific biological interactions.
属性
分子式 |
C9H8F5N |
|---|---|
分子量 |
225.16 g/mol |
IUPAC 名称 |
2-fluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8H,4,15H2 |
InChI 键 |
WLQROFYHBTZYSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CF)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


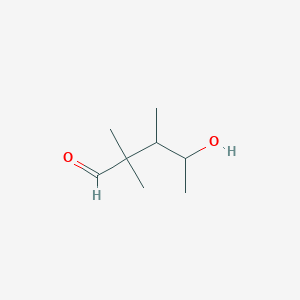



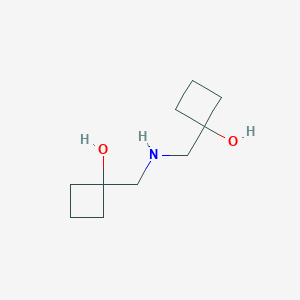
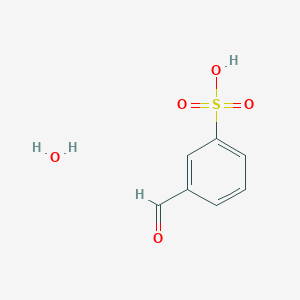
![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B15277159.png)
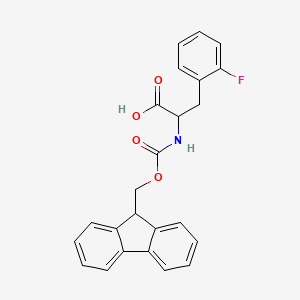
![N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15277172.png)
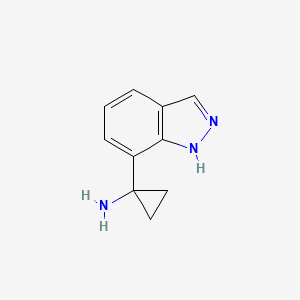
![Rel-3-benzyl 8-(tert-butyl) (1R,5R)-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B15277187.png)
![(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15277189.png)
![tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B15277200.png)
